7-butyl-2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
4-(7-Butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl methyl ether is a complex organic compound featuring a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl methyl ether typically involves multiple steps:
Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with butyl and dimethyl groups through alkylation reactions.
Ether Formation: The final step involves the formation of the methyl ether group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
4-(7-Butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl methyl ether has been studied extensively for its potential as a CDK2 inhibitor . This makes it a promising candidate for cancer treatment, as CDK2 plays a crucial role in cell cycle regulation. The compound has shown significant cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2 complex . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target CDK2 and have shown similar cytotoxic activities.
Indole Derivatives: Known for their biological activities, including anticancer properties.
Uniqueness
4-(7-Butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl methyl ether stands out due to its unique scaffold and the presence of butyl and dimethyl groups, which enhance its binding affinity and specificity towards CDK2 .
Properties
Molecular Formula |
C20H23N5O |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
10-butyl-4-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H23N5O/c1-5-6-11-24-14(3)13(2)17-19(24)21-12-25-20(17)22-18(23-25)15-7-9-16(26-4)10-8-15/h7-10,12H,5-6,11H2,1-4H3 |
InChI Key |
LGUGCAKYMDWNTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1N=CN3C2=NC(=N3)C4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
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